5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

Description

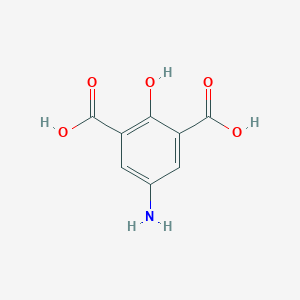

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid (CAS: 859964-08-2) is a substituted benzene derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol. It features two carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 2, and an amino group at position 5 (Figure 1). This compound is also known by synonyms such as Mesalazine-3-carboxylic Acid, 2-Hydroxy-5-aminoisophthalic acid, and 5-Amino-2-hydroxy-1,3-benzenedicarboxylic acid .

The compound is commercially available with a purity of ≥95% and is priced variably depending on quantity (e.g., 50 mg for €331.00 and 500 mg for €759.00) . It serves as a versatile small-molecule scaffold in pharmaceutical research, particularly as a metabolite or impurity in mesalamine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease . Its functional groups (carboxylic acids, hydroxyl, and amino) enable participation in hydrogen bonding and coordination chemistry, making it relevant in materials science and medicinal chemistry.

Properties

IUPAC Name |

5-amino-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWQHDDDGHXOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606581 | |

| Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859964-08-2 | |

| Record name | 5-Amino-2-hydroxyisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859964082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2-HYDROXYISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT7NAC346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration and Reduction Strategies

A foundational approach to synthesizing 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid involves sequential nitration and reduction steps. Starting with 2-hydroxyisophthalic acid, nitration introduces a nitro group at the 5-position of the aromatic ring. This intermediate is subsequently reduced to the corresponding amine. Catalytic hydrogenation, as demonstrated in analogous systems, employs palladium or platinum catalysts under hydrogen gas to achieve high selectivity and yield. For example, in the preparation of iodinated benzenedicarboxylic acid derivatives, catalytic hydrogenation of nitro groups in the presence of aliphatic hydrocarbons (e.g., n-decane) or aromatic solvents (e.g., toluene) ensures efficient reduction without over-hydrogenation.

Key Reaction Parameters:

Chlorination and Hydrolysis Pathways

Industrial-scale production often employs chlorination of carboxylic acid groups to enhance reactivity. In a patented method for related dicarboxylic acids, chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in non-polar solvents (e.g., 1,1,1-trichloroethane) yields acid chlorides, which are hydrolyzed back to carboxylic acids under controlled aqueous conditions. This two-step process avoids side reactions such as esterification or decarboxylation.

Example Protocol:

-

Chlorination : 2-Hydroxyisophthalic acid is treated with SOCl₂ in n-butylacetate at reflux (70°C) for 6 hours.

-

Hydrolysis : The resultant dichloride is stirred with water at pH 4–5, yielding 5-nitro-2-hydroxybenzene-1,3-dicarboxylic acid, followed by nitro group reduction.

Industrial Production Methods

Solvent Systems and Catalysis

Industrial processes prioritize solvent selection to balance reactivity and safety. Linear aliphatic hydrocarbons (C₇–C₁₆) and diglyme (diethylene glycol dimethyl ether) are preferred for their low polarity and high boiling points, enabling efficient heat management during exothermic reactions. Tertiary amines (e.g., triethylamine) catalyze chlorination steps by neutralizing HCl byproducts, preventing equipment corrosion.

Comparative Solvent Performance:

| Solvent | Boiling Point (°C) | Reaction Yield (%) |

|---|---|---|

| n-Decane | 174 | 92 |

| Toluene | 111 | 88 |

| 1,1,1-Trichloroethane | 74 | 95 |

Continuous Flow Reactor Technology

Modern facilities utilize continuous flow reactors to enhance reproducibility and throughput. In a one-pot synthesis analogous to benzoxepine derivatives, telescoped reactions (e.g., Overman rearrangement followed by ring-closing metathesis) achieve 98% yield by minimizing intermediate isolation. For 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid, analogous systems could integrate nitration, reduction, and hydrolysis in a single flow pathway, reducing purification steps and waste generation.

Functional Group Compatibility and Protection

Amino Group Stability

The amino group’s susceptibility to oxidation necessitates protective strategies during chlorination. Acetylation with acetic anhydride or trifluoroacetyl chloride temporarily masks the amine, preventing unwanted side reactions. Subsequent deprotection under mild basic conditions (e.g., NaHCO₃) restores the free amine without degrading the carboxylic acid groups.

Hydroxyl Group Reactivity

The ortho-hydroxyl group participates in intramolecular hydrogen bonding, influencing solubility and reactivity. Methylation (using dimethyl sulfate) or silylation (e.g., TBSCl) protects the hydroxyl group during harsh reactions, with deprotection achieved via acid hydrolysis or fluoride-based reagents.

Emerging Methodologies

One-Pot Multistep Synthesis

Inspired by benzoxepine synthesis, one-pot strategies for 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid could combine nitration, reduction, and hydrolysis in a single reactor. For example:

-

Nitration of 2-hydroxyisophthalic acid in H₂SO₄/HNO₃.

-

In-situ catalytic hydrogenation with H₂/Pd-C.

-

Direct hydrolysis to the final product.

This approach reduces solvent use and improves atom economy.

Enzymatic Catalysis

Recent advances explore lipases or peroxidases for regioselective amination or hydroxylation, though industrial viability remains under investigation.

Challenges and Optimization

Byproduct Formation

Common byproducts include over-nitrated derivatives or decarboxylated species. Adjusting nitration temperature (<5°C) and using excess reducing agents (e.g., NaBH₄) mitigates these issues.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride for carboxylic acid reduction.

Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines.

Major Products:

Oxidation: Quinones or carboxylated derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Azo compounds or substituted aromatic derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals .

Industry: In the industrial sector, 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid and its derivatives depends on the specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 5-amino-2-hydroxybenzene-1,3-dicarboxylic acid to other benzene dicarboxylic acid derivatives are critical for understanding its unique properties. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Findings

Substituent Effects on Reactivity and Applications The triiodo derivative (CAS 79211-46-4) demonstrates how halogenation (iodine) drastically increases molecular weight and introduces radio-opaque properties, making it suitable for medical imaging . In contrast, the hydroxyl and amino groups in the target compound enhance solubility and hydrogen-bonding interactions, favoring pharmaceutical applications . The bromo analog (CAS 23351-91-9) lacks polar -NH₂ and -OH groups but includes bromine, which facilitates palladium-catalyzed cross-coupling reactions, a feature absent in the target compound .

Functional Group Influence on Acidity and Solubility The tricarboxylic acid analog (C₉H₇NO₆) exhibits higher acidity (pKa ~1–3) due to three -COOH groups, compared to the target compound’s two -COOH groups (pKa ~2–4 estimated). This increases its utility in metal chelation and coordination polymer synthesis . The anhydride derivative (CAS 826-62-0) is more electrophilic due to its reactive carbonyl groups, enabling rapid polymerization, unlike the target compound’s stable carboxylic acids .

Structural Similarities and Divergences

- All compounds share a benzene core with dicarboxylic acid groups. However, the position and nature of substituents (e.g., -NH₂, -OH, halogens) dictate their chemical behavior. For instance, the target compound’s -NH₂ and -OH groups make it more hydrophilic than the bromo or triiodo analogs.

Biological Activity

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-Amino-2-hydroxybenzenetricarboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid is CHNO, with a molecular weight of approximately 211.17 g/mol. The compound contains multiple functional groups, including amino (-NH), hydroxy (-OH), and carboxylic acid (-COOH) groups, which contribute to its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid exhibits potent antioxidant properties. It acts as a reactive oxygen species (ROS) scavenger, which can help mitigate oxidative stress in biological systems. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage .

2. Antimicrobial Effects

The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting growth and biofilm formation. This property makes it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory effects of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, suggesting its potential use in treating inflammatory diseases .

4. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Antioxidant Mechanism

A study published in a peer-reviewed journal demonstrated that 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid significantly increased the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase in human cell cultures exposed to oxidative stress. This finding supports its role as an effective antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In another study focused on its antimicrobial properties, 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a natural preservative or therapeutic agent against bacterial infections.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How is 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid synthesized, and what techniques confirm its molecular structure?

- Methodology : The compound can be synthesized via oxidative polymerization using oxidizing agents like ammonium persulfate in acidic aqueous solutions. Structural confirmation involves nuclear magnetic resonance (NMR) for functional group analysis, infrared spectroscopy (IR) to identify carboxylic acid (–COOH), hydroxyl (–OH), and amino (–NH₂) groups, and X-ray crystallography for resolving crystal packing and hydrogen-bonding networks. For crystallographic refinement, programs like SHELXL are recommended due to their robustness in handling small-molecule structures .

Q. What analytical techniques ensure purity and structural integrity in research settings?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, especially when identifying the compound as a potential impurity in pharmaceuticals like mesalazine. Mass spectrometry (MS) confirms molecular weight (197.14 g/mol), while elemental analysis validates stoichiometry (C₈H₇NO₅). For quantifying trace impurities, coupling HPLC with tandem MS (LC-MS/MS) enhances sensitivity .

Advanced Research Questions

Q. How can experimental conditions be optimized for synthesizing poly(5-amino-2-hydroxybenzene-1,3-dicarboxylic acid) and composite membranes?

- Methodology : For polymerization, optimize reaction temperature (e.g., 60–80°C), pH (acidic conditions), and initiator concentration (e.g., 0.1–0.5 M ammonium persulfate). Composite membranes with polyvinyl alcohol (PVA) require crosslinking agents like glutaraldehyde and controlled solvent evaporation to enhance mechanical stability. Characterize membrane porosity using scanning electron microscopy (SEM) and validate ion-exchange capacity via titration .

Q. How does the compound’s bifunctional structure (carboxylic, amino, hydroxyl groups) influence its application in metal-organic frameworks (MOFs)?

- Methodology : The carboxylate groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺), while the hydroxyl and amino groups provide sites for post-synthetic modification. Solvothermal synthesis (e.g., 120°C in DMF/water) can yield MOFs with tunable pore sizes. Compare adsorption properties (e.g., gas storage) with other dicarboxylic acid-based MOFs, such as isophthalic acid derivatives, using BET surface area analysis .

Q. How can contradictions in reactivity data across studies be resolved?

- Methodology : Conflicting reports on condensation polymerization efficiency (e.g., with 3,3′-diaminobenzidine) may arise from varying reaction conditions. Use kinetic studies (e.g., monitoring reaction progress via FTIR) and density functional theory (DFT) calculations to evaluate activation barriers. Validate results with size-exclusion chromatography (SEC) to compare polymer molecular weights .

Q. What strategies detect and quantify this compound as a pharmaceutical impurity in mesalazine formulations?

- Methodology : Develop a reverse-phase HPLC method with a C18 column and mobile phase (e.g., acetonitrile/0.1% formic acid). Use a mesalazine-matched calibration curve for quantification. For trace detection, employ ultra-high-performance LC (UHPLC) coupled with high-resolution MS to distinguish isobaric impurities. Validate method specificity using spiked samples and forced degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.